molecular formula C11H14O3 B153417 tert-Butyl 4-hydroxybenzoate CAS No. 25804-49-3

tert-Butyl 4-hydroxybenzoate

Cat. No. B153417
Key on ui cas rn: 25804-49-3
M. Wt: 194.23 g/mol
InChI Key: WHWMOMRHHQLBQQ-UHFFFAOYSA-N
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Patent
US05618839

Procedure details

To a solution of 4-hydroxybenzoic acid (2.00 g, 14.5 mmol) in 1,4-dioxane (10.0 mL) saturated with isobutylene at -78° C. in a metal bomb was added concentrated sulfuric acid (0.150 mL). The bomb was sealed and warmed to room temperature. After 72 hours at room temperature, the reaction mixture was cooled to -78° C., poured into saturated sodium bicarbonate (30.0 mL) and extracted with diethyl ether (2×50.0 mL). The combined organic phases were concentrated and the residue chromatographed on silica gel (eluted with 5% methanol in methylene chloride to give 290 mg (Y: 10%) of the title product; 1H-NMR (CDCl3): δ7.89 (d, J=8.8 Hz, 2H), 6.83 (d, J=8.8 Hz, 2H), 1.57 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][C:12](=[CH2:14])[CH3:13].S(=O)(=O)(O)O.C(=O)(O)[O-].[Na+]>O1CCOCC1>[C:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)([CH3:14])([CH3:13])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=C
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to -78° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50.0 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (
WASH
Type
WASH
Details
eluted with 5% methanol in methylene chloride

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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